molecular formula C10H8O4 B3331907 Methyl 2,3-dioxo-3-phenylpropanoate CAS No. 86358-32-9

Methyl 2,3-dioxo-3-phenylpropanoate

Cat. No. B3331907
CAS RN: 86358-32-9
M. Wt: 192.17 g/mol
InChI Key: LLGMJHPMHFWMBF-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxo-3-phenylpropanoate, also known as MDP, is a chemical compound that has been widely used in scientific research. It is a member of the diketone family, which is known for its diverse applications in various fields such as medicine, agriculture, and industry. MDP is a colorless, crystalline substance that is soluble in organic solvents and has a molecular weight of 218.23 g/mol.

Scientific Research Applications

Synthesis and Characterization in Polymer Science

Methyl 2,3-dioxo-3-phenylpropanoate derivatives have been used in the synthesis and characterization of novel chiral polymers. For instance, Dong et al. (2015) synthesized new 3,4-ethylenedioxythiophene (EDOT) derivatives, which were electropolymerized to form chiral electrodes. These electrodes demonstrated the ability to recognize 3,4-dihydroxyphenylalanine (DOPA) enantiomers, showcasing their potential in electrochemical applications (Dong et al., 2015).

Applications in Organic Chemistry

In organic chemistry, Methyl 2,3-dioxo-3-phenylpropanoate-related compounds are used in various synthesis processes. For example, Wan et al. (2013) developed a method for meta-C–H arylation and methylation of 3-phenylpropanoic acid using a U-shaped template. This method highlights the compound's role in facilitating novel cross-coupling reactions (Wan et al., 2013).

Photolysis Studies

The compound has also been studied in photolysis research. Tada et al. (1982) investigated the photolysis of cobaloximes containing methyl 2,3-dioxo-3-phenylpropanoate, leading to various phenyl-migrated products. Such studies are crucial in understanding the photochemical behavior of related organic compounds (Tada et al., 1982).

Medical and Biological Research

In the field of medical research, the derivatives of Methyl 2,3-dioxo-3-phenylpropanoate have been explored for their potential in imaging and treatment. Chuan-min (2010) synthesized and evaluated compounds like Methyl-2-(4-(2-fluoroethoxy) benzamido)-3-phenylpropanoate for their applicability in detecting malignant fibrosarcoma, highlighting the compound's role in developing PET imaging agents (Chuan-min, 2010).

properties

IUPAC Name

methyl 2,3-dioxo-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGMJHPMHFWMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300625
Record name Methyl α,β-dioxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dioxo-3-phenylpropanoate

CAS RN

86358-32-9
Record name Methyl α,β-dioxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86358-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α,β-dioxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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